Bentazon

Description

Structure

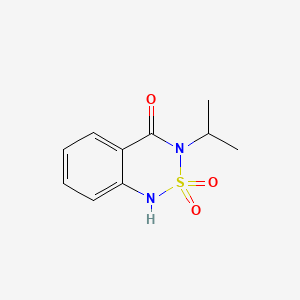

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSMJKLGFBRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50723-80-3 (hydrochloride salt) | |

| Record name | Bentazone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025057890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023901 | |

| Record name | Bentazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | Bentazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: xylene < 1 g/100 g (at 20 °C). /Technical bentazon/, In water, 500 mg/L at 20 °C, In water 570 mg/L (pH 7, 20 °C), In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C), Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g, Solubility in water: none | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.41 at 20 °C | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000345 [mmHg], 4.05X10-8 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Bentazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals; tech. is an ochre-yellow solid [, White, crystalline powder | |

CAS No. |

25057-89-0 | |

| Record name | Bentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25057-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025057890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(1-methylethyl)-, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bentazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4S7ZGZ9CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

139.7 °C, Decomposition temp: 200 °C, 137-139 °C | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Bentazon mechanism of action in photosystem II

An In-Depth Technical Guide to the Mechanism of Action of Bentazon in Photosystem II

Abstract

This compound is a selective, post-emergence benzothiadiazole herbicide widely utilized for the control of broadleaf weeds.[1][2] Its primary mode of action is the potent inhibition of photosynthesis at the level of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[1][3][4][5] This technical guide provides a comprehensive examination of the molecular and biochemical basis of this compound's activity. We will dissect its interaction with the D1 protein, the subsequent blockade of electron flow, and the resulting cascade of photodynamic damage that leads to plant cell death. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to investigate this mechanism.

The Target Site: An Overview of Photosystem II

Photosystem II is a multi-subunit pigment-protein complex embedded within the thylakoid membranes of chloroplasts. Its fundamental role is to function as a light-driven water-plastoquinone oxidoreductase, initiating the photosynthetic process.[6] At its core lies the reaction center, predominantly formed by the D1 and D2 proteins, which bind the essential cofactors for charge separation and electron transfer.[6]

The canonical pathway of linear electron transport in PSII begins with the absorption of light by the P680 chlorophyll cluster. This excitation drives the oxidation of water and the sequential transfer of electrons through a series of acceptors: from a pheophytin molecule to a tightly bound primary plastoquinone, Qₐ, located on the D2 protein. The electron is then transferred to a secondary, loosely bound plastoquinone, Qᵦ, which resides in a specific binding niche on the D1 protein.[6] After accepting two electrons and two protons, the fully reduced plastoquinol (PQH₂) is released from the Qᵦ site, shuttling electrons to the next component of the chain, the cytochrome b₆f complex. The Qᵦ binding site on the D1 protein is the primary target for a vast number of herbicides, including this compound.[4][6]

References

- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Bentazone Herbicide

Abstract

This technical guide provides a comprehensive overview of the essential chemical and physical properties of Bentazone, a selective post-emergence herbicide. Designed for researchers, chemists, and environmental scientists, this document delves into the molecular structure, physicochemical parameters, environmental fate, and analytical methodologies pertinent to Bentazone. By synthesizing data from authoritative sources and outlining the principles behind standardized experimental protocols, this guide serves as a critical resource for professionals engaged in agrochemical research, formulation development, and environmental risk assessment.

Introduction and Herbicidal Action

Bentazone is a selective contact herbicide widely used for the post-emergence control of annual and perennial broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, peanuts, and beans.[1][2][3] Its chemical classification is a benzothiadiazine.[3][4] The herbicidal efficacy of Bentazone stems from its function as a potent inhibitor of photosynthesis.[2][5]

Mechanism of Action

Bentazone is primarily absorbed by the foliage of the plant with very little translocation.[6][7] Its mode of action is the irreversible inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[1][5][7] By binding to the D1 quinone-binding protein in PSII, it blocks the electron transport chain, which halts CO2 assimilation and the production of energy necessary for plant survival.[5] This disruption leads to a rapid onset of visible injury, such as chlorosis (yellowing) and necrosis (tissue death), typically within 4 to 8 hours of application, ultimately resulting in the death of susceptible weeds.[2][8] The selectivity of Bentazone is attributed to the ability of tolerant crop plants to rapidly metabolize the compound into inactive hydroxylated conjugates, a process that does not occur efficiently in susceptible weed species.[9]

Chemical Identity and Structure

A precise understanding of Bentazone's chemical identity is fundamental for all research and regulatory purposes.

-

Common Name: Bentazone (or Bentazon)[10]

-

IUPAC Name: 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide[5]

Caption: Chemical Structure of Bentazone (C₁₀H₁₂N₂O₃S).

Physicochemical Properties

The physicochemical properties of Bentazone are critical determinants of its environmental behavior, including its solubility, mobility, persistence, and potential for bioaccumulation. These parameters are essential for developing effective formulations and conducting accurate environmental risk assessments.

Summary of Key Properties

The following table summarizes the core physicochemical data for Bentazone, compiled from various authoritative sources.

| Property | Value | Temperature (°C) | Reference(s) |

| Physical State | Colorless to white crystalline solid | Ambient | [4] |

| Melting Point | 137 - 141 °C | N/A | [7][8] |

| Density | 1.41 g/cm³ | 20 | [4] |

| Vapor Pressure | 0.17 mPa (1.7 x 10⁻⁶ hPa) | 20 | [6] |

| Water Solubility | 500 - 570 mg/L (at neutral pH) | 20 | [4][7][8] |

| pKa | 3.3 - 3.51 | 20 - 24 | [4][5] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.46 (at pH 7) | 20 - 22 |

Detailed Analysis and Experimental Considerations

Bentazone is characterized by its high solubility in water, which is a key factor in its environmental mobility.[6] Its solubility in various organic solvents at 20°C is also an important consideration for formulation development:

-

Acetone: 1507 g/kg[4]

-

Ethanol: 861 g/kg[4]

-

Ethyl Acetate: 650 g/kg[4]

-

Dichloromethane: 206 g/L[7]

-

Benzene: 33 g/kg[4]

-

Cyclohexane: 0.2 g/kg[4]

Causality Behind Experimental Choices: The determination of water solubility for regulatory purposes is standardized by OECD Test Guideline 105 .[5][6][9] This guideline outlines two primary methods: the Flask Method for substances with solubility > 10⁻² g/L, and the Column Elution Method for substances with lower solubility.[5] Given Bentazone's solubility of ~500 mg/L, the Flask Method is the appropriate choice. This method involves agitating an excess of the test substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined using a specific analytical method, such as High-Performance Liquid Chromatography (HPLC), after separating the undissolved solid.[6] This approach ensures a direct and accurate measurement of the saturation concentration, which is critical for predicting environmental concentrations in aquatic systems.

With a pKa value of approximately 3.3, Bentazone is a weak acid.[4] This is a fundamentally important property as it dictates the chemical species present at different environmental pH values. In environments with a pH above 3.3 (e.g., most soils and surface waters), Bentazone will exist almost entirely in its anionic (deprotonated) form.[4] This anionic form is significantly more water-soluble and less likely to adsorb to soil organic matter compared to its neutral counterpart, contributing to its potential for leaching.[4]

Causality Behind Experimental Choices: The OECD Test Guideline 112 specifies methods for determining the dissociation constant (pKa), with the Titration Method being a common approach for acidic compounds like Bentazone. This protocol involves dissolving the substance in water (or a co-solvent if necessary) and titrating it with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve. This potentiometric method is chosen for its precision and direct measurement of the substance's acidic behavior in an aqueous medium.

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its preference for a non-polar (octanol) versus a polar (water) phase. The Log Kow for Bentazone at neutral pH is negative (-0.46), indicating that it is hydrophilic. This low value suggests a very low potential for bioaccumulation in the fatty tissues of organisms.[9]

Causality Behind Experimental Choices: While the traditional "shake-flask" method (OECD 107) can be used, the HPLC Method (OECD Test Guideline 117) is often preferred for determining the Kow of compounds like Bentazone.[4][8] This technique correlates a substance's retention time on a reverse-phase HPLC column (e.g., C18) with the known Log Kow values of a series of reference compounds.[8] The mobile phase mimics the water phase, and the stationary phase represents the octanol phase. This method is rapid, requires only a small amount of substance, and avoids potential experimental artifacts such as emulsion formation that can complicate the shake-flask method, especially for compounds with some surface activity.

Bentazone has a very low vapor pressure (0.17 mPa at 20°C), classifying it as a non-volatile compound.[6] Consequently, volatilization from soil or water surfaces is not considered a significant route of environmental dissipation.[4]

Causality Behind Experimental Choices: OECD Test Guideline 104 provides several methods for determining vapor pressure, such as the gas saturation method or the effusion method, which are suitable for compounds with low volatility.[1][2][3] These methods are designed to accurately measure the very low saturation pressures exerted by such substances at ambient temperatures, providing crucial data for modeling atmospheric fate and assessing potential inhalation exposure, which in Bentazone's case is minimal.

Stability and Environmental Degradation

The environmental persistence of Bentazone is relatively low due to its susceptibility to both biotic and abiotic degradation processes.

-

Storage Stability: Bentazone is stable under recommended storage conditions, typically in a cool, dry place away from direct sunlight.[3][4] Formulated products are generally stable for at least two years.

-

Hydrolysis: The compound is very resistant to chemical hydrolysis in both acidic and alkaline media.[7]

-

Photodegradation: Bentazone is susceptible to breakdown by sunlight (photolysis), particularly in surface waters and on soil or plant surfaces.[8] The half-life due to photolysis in water can be less than 24 hours.

-

Biodegradation: The primary route of degradation in the environment is microbial action in the soil. Bentazone is readily degraded by soil bacteria and fungi, with reported soil half-lives (DT₅₀) ranging from 7 to 33 days, and often less than two weeks.[1][8]

Primary Degradation Pathways

Microbial degradation in soil proceeds through several key pathways. The initial and most documented steps involve hydroxylation of the aromatic ring or modification of the side chain.

Caption: Primary microbial degradation pathways of Bentazone in soil environments.

The main metabolites formed are 6-hydroxybentazone and 8-hydroxybentazone through hydroxylation of the phenyl ring. Another pathway involves the cleavage of the thiadiazine ring to form 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid. These intermediate metabolites are typically unstable and are rapidly incorporated into soil organic matter or further mineralized to carbon dioxide.[9]

Analytical Methodologies

Accurate quantification of Bentazone in various matrices is essential for residue analysis, environmental monitoring, and metabolic studies. A range of analytical techniques are employed, with chromatographic methods being the most prevalent.

Spectroscopic Properties

-

UV-Vis Absorption: Bentazone exhibits characteristic ultraviolet absorption maxima. Studies have shown significant absorption bands around 224 nm and 335 nm. This property is the basis for its detection using HPLC with a UV detector (HPLC-UV).

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the confirmation and quantification of Bentazone and its metabolites.[4] Analysis is often performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. Key fragmentation pathways observed in MS/MS analysis include the loss of sulfur dioxide (SO₂) from the parent ion and cleavage at the sulfur-nitrogen bond of the heterocyclic ring.[6]

Standard Experimental Protocol: HPLC-UV Analysis of Bentazone in Water

This protocol is representative of a standard method for quantifying Bentazone residues in water samples, leveraging solid-phase extraction for sample cleanup and concentration, followed by HPLC-UV analysis.

Principle: This method isolates and concentrates Bentazone from an aqueous matrix using a C18 solid-phase extraction (SPE) cartridge. The analyte is then eluted, separated from co-extractives via reverse-phase HPLC, and quantified by UV detection at a wavelength corresponding to one of its absorption maxima. The method is validated for accuracy, precision, and sensitivity.

Materials and Reagents:

-

Bentazone analytical standard (≥99% purity)

-

HPLC-grade methanol and acetonitrile

-

Reagent-grade water (e.g., Milli-Q)

-

Phosphoric acid and sodium acetate for buffer preparation

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

-

HPLC system with UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Bentazone (e.g., 100 µg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

-

-

Sample Preparation and Extraction:

-

Collect a 500 mL water sample. Acidify the sample to pH ~3-4 with phosphoric acid to ensure Bentazone is in its neutral form, which enhances retention on the C18 sorbent.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

-

Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

-

Elute the retained Bentazone with 2 x 2 mL aliquots of methanol into a collection vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic mixture of methanol and acetate buffer (pH 4.6), for example, a 60:40 (v/v) ratio.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20 - 100 µL.

-

Detector Wavelength: 230 nm or 335 nm.

-

Run Time: Sufficient to allow for the elution of Bentazone and any relevant impurities (typically 10-15 minutes).

-

-

Quantification and Validation:

-

Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample extract.

-

Identify the Bentazone peak in the sample chromatogram by comparing its retention time to that of the analytical standard.

-

Quantify the concentration in the extract using the calibration curve. Calculate the final concentration in the original water sample, accounting for the initial volume and final reconstitution volume.

-

The method's validity is confirmed by analyzing fortified control samples (spikes) to determine recovery and precision, ensuring they meet acceptable criteria (e.g., 70-120% recovery and <15% relative standard deviation).

-

Caption: Experimental workflow for the analysis of Bentazone in water samples.

Conclusion

The chemical and physical properties of Bentazone define its function as an effective post-emergence herbicide and govern its interactions within the environment. Its high water solubility and acidic nature, resulting in an anionic form in most environmental systems, make it mobile in soil but also amenable to microbial degradation. Its low lipophilicity and volatility limit its potential for bioaccumulation and atmospheric transport. A thorough understanding of these properties, determined through standardized and validated analytical protocols, is indispensable for the continued safe and effective use of Bentazone in agriculture, for guiding formulation strategies, and for ensuring comprehensive environmental stewardship.

References

- 1. Determination of two phototransformation products of bentazone using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative degradation and mineralization of bentazone from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Ecotoxicology of Bentazon on Non-Target Aquatic Organisms

This guide provides a comprehensive technical overview of the ecotoxicological effects of the herbicide bentazon on non-target aquatic organisms. It is designed for researchers, scientists, and environmental professionals engaged in the assessment and management of risks associated with pesticide use in and near aquatic environments.

Introduction to this compound: Properties and Environmental Fate

This compound is a selective, post-emergence herbicide used to control broadleaf weeds and sedges in a variety of agricultural crops, including soybeans, rice, corn, and peanuts, as well as in turf management.[1][2][3] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[4][5] this compound is a contact herbicide, meaning it primarily affects the parts of the plant it directly touches.[1]

Physicochemical Properties and Environmental Behavior:

This compound is characterized by its high water solubility (500 mg/L at 20°C) and a low octanol-water partition coefficient (log Kow of -0.46), which indicates a low potential for bioaccumulation in aquatic organisms.[6][7] Its tendency to adsorb to soil and sediment is low.[3][5]

In the environment, this compound's persistence is influenced by several factors. It is susceptible to rapid photodegradation in water, with a reported half-life of less than 24 hours in the presence of sunlight.[1][8][9] Microbial degradation is the primary breakdown pathway in soil, with a half-life of less than two weeks.[1][7] Due to its high water solubility and low soil adsorption, this compound has the potential to leach into groundwater, especially under conditions of heavy rainfall shortly after application.[4][10] However, its rapid degradation is expected to prevent significant groundwater contamination in many scenarios.[1]

Mechanism of Action in Non-Target Aquatic Plants and Algae

As a PSII inhibitor, this compound's primary toxicological effect on aquatic primary producers, such as algae and macrophytes, is the disruption of photosynthesis.[4][5] It competes with plastoquinone at the Q-B binding site on the D1 protein of the PSII complex, blocking electron transport.[11] This inhibition leads to a cascade of secondary effects, including the production of reactive oxygen species (ROS), which can cause oxidative stress and cellular damage.[11][12]

Studies on various algal species have demonstrated that exposure to this compound can lead to a rapid decrease in the maximum quantum yield of PSII (Fv/Fm), a sensitive indicator of photosynthetic health.[13][14] This effect can be observed at concentrations lower than those required to inhibit algal growth, making Fv/Fm a valuable early warning endpoint for this compound toxicity.[13][14]

dot digraph "this compound's Mechanism of Action in Aquatic Plants" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PSII [label="Photosystem II (PSII)\nD1 Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ElectronTransport [label="Blocked Electron\nTransport", fillcolor="#FBBC05", fontcolor="#202124"]; Photosynthesis [label="Inhibition of\nPhotosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress\n& Cellular Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PSII [label="Binds to Q-B site"]; PSII -> ElectronTransport; ElectronTransport -> Photosynthesis; ElectronTransport -> ROS; ROS -> OxidativeStress; } "this compound's primary mode of action in aquatic plants."

Ecotoxicity to Non-Target Aquatic Organisms

The toxicity of this compound varies across different trophic levels in aquatic ecosystems. Generally, it is considered to have low to moderate toxicity to aquatic animals.

Aquatic Plants and Algae

Aquatic plants and algae are among the most sensitive organisms to this compound due to its mode of action.[15] Toxicity values, typically expressed as the effective concentration causing a 50% reduction in a specific endpoint (EC50), can vary significantly among species.

| Organism Group | Species | Endpoint | EC50 (mg/L) | Reference |

| Algae | Skeletonema costatum (marine diatom) | Growth Inhibition | 24.0 | [13] |

| Skeletonema costatum (marine diatom) | Fv/Fm | 13.0 | [13] | |

| Pseudokirchneriella subcapitata | Growth Inhibition | 13.6 - 51 | [12] | |

| Chaetoceros gracilis (marine diatom) | Cell Count (active ingredient) | 150 | [16] | |

| Chaetoceros gracilis (marine diatom) | Cell Count (formulated product) | 0.060 | [16] | |

| Cyanobacteria | Nostoc muscorum | Decreased Photosynthesis | >240 (1 mM) | [7] |

It is important to note that formulated products of this compound can be significantly more toxic than the active ingredient alone, as demonstrated with Chaetoceros gracilis.[16]

Aquatic Invertebrates

This compound is classified as slightly toxic to aquatic invertebrates.[1] Acute toxicity studies with Daphnia magna, a standard test organism, have shown 48-hour EC50 values ranging from 64 to 500 mg/L.[15]

| Organism Group | Species | Endpoint | LC50/EC50 (mg/L) | Reference |

| Crustaceans | Daphnia magna | Immobilization (48-hour) | 64 - 500 | [15] |

| Insects | Cloeon dipterum | Mortality (48-hour LC50) | >40 | [15] |

| Molluscs | Mercenaria mercenaria | Mortality (48-hour LC50) | 20 | [15] |

Fish

This compound is considered practically nontoxic to both coldwater and warmwater fish species.[1] Acute toxicity tests (96-hour LC50) have yielded values generally above 100 mg/L.

| Organism Group | Species | Endpoint | LC50 (mg/L) | Formulation | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Mortality (96-hour) | 190 | Technical | [1][2] |

| Rainbow Trout (Oncorhynchus mykiss) | Mortality (96-hour) | 510 | Wettable Powder | [1] | |

| Bluegill Sunfish (Lepomis macrochirus) | Mortality (96-hour) | 616 | Technical | [1][2] | |

| Bluegill Sunfish (Lepomis macrochirus) | Mortality (96-hour) | 1060 | BAS 35-H | [1] |

Sublethal Effects

While acute toxicity may be low for some organisms, sublethal concentrations of this compound can still have adverse effects. These can include changes in behavior, reduced growth, impaired reproduction, and a decreased ability to avoid predators.[17] For instance, in fish, sublethal exposure may lead to weight loss and a lowered tolerance to extreme temperatures.[17] In cyanobacteria, this compound has been shown to induce oxidative stress.[11]

Experimental Protocols for Ecotoxicity Testing

Standardized protocols are crucial for assessing the ecotoxicity of this compound. The following are outlines of key experimental workflows based on established guidelines (e.g., OECD, U.S. EPA).

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of this compound on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

Step-by-Step Methodology:

-

Test Organism Culture: Maintain an exponentially growing stock culture of the test alga in a defined nutrient medium.

-

Test Solutions: Prepare a series of this compound concentrations in the test medium, including a control without the herbicide.

-

Inoculation: Inoculate replicate test flasks for each concentration and the control with a low density of algal cells.

-

Incubation: Incubate the flasks under constant temperature, lighting, and shaking for 72 hours.

-

Measurement: Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.

-

Data Analysis: Calculate the growth rate for each concentration and determine the EC50 value for growth inhibition.

dot digraph "Algal Growth Inhibition Test Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Culture [label="1. Algal Culture\n(Exponential Growth)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="2. Prepare this compound\nTest Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="3. Inoculate Test Flasks", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="4. Incubate (72h)\n(Light, Temp, Shaking)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="5. Measure Biomass\n(24, 48, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Calculate Growth Rate\n& EC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Culture -> Inoculation; Preparation -> Inoculation; Inoculation -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } "Workflow for the Algal Growth Inhibition Test."

Daphnia magna Acute Immobilization Test (OECD 202)

This test assesses the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.

Step-by-Step Methodology:

-

Test Organism Culture: Culture Daphnia magna under controlled conditions to obtain neonates (<24 hours old).

-

Test Solutions: Prepare a range of this compound concentrations in a suitable dilution water, along with a control.

-

Exposure: Introduce a set number of daphnid neonates into replicate test vessels for each concentration and the control.

-

Incubation: Incubate the test vessels for 48 hours at a constant temperature and with a defined light-dark cycle.

-

Observation: At 24 and 48 hours, record the number of immobilized daphnids in each vessel.

-

Data Analysis: Calculate the EC50 for immobilization at 48 hours.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of this compound that is lethal to 50% of a test fish population over a 96-hour period.

Step-by-Step Methodology:

-

Test Organism Acclimation: Acclimate a suitable fish species (e.g., Rainbow Trout, Zebrafish) to laboratory conditions.

-

Test Solutions: Prepare a series of this compound concentrations in dilution water, including a control.

-

Exposure: Randomly distribute fish into replicate test chambers for each concentration and the control.

-

Incubation: Maintain the test chambers for 96 hours under controlled conditions (temperature, light, dissolved oxygen).

-

Observation: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the 96-hour LC50 value.

Risk Assessment and Regulatory Context

Ecotoxicological data are essential for conducting environmental risk assessments for pesticides like this compound. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) use these data to establish acceptable concentration limits in water bodies to protect aquatic life.[18][19]

The U.S. EPA has established aquatic life benchmarks for this compound. For non-vascular plants, the lowest benchmark is 4,500,000 ng/L (4.5 mg/L).[5] The World Health Organization (WHO) has determined that it is not necessary to derive a formal guideline value for bentazone in drinking water because it typically occurs at concentrations well below those that would cause adverse health effects.[10]

Analytical Methodologies

Accurate determination of this compound concentrations in water is critical for monitoring and risk assessment. Several analytical methods are available for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or ultraviolet (UV) detection is a common method for quantifying this compound in water samples.[20][21]

-

Gas Chromatography (GC): GC with an electron capture detector (ECD) can also be used, often following an extraction step.[10][22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the detection of this compound at very low concentrations.[6]

-

Solid-Phase Extraction (SPE): SPE is frequently used to pre-concentrate this compound from water samples before instrumental analysis, enabling the detection of low levels.[20]

dot digraph "Analytical Workflow for this compound in Water" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sampling [label="Water Sample\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid-Phase\nExtraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Instrumental Analysis\n(HPLC, GC, LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification &\nData Reporting", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sampling -> Extraction; Extraction -> Analysis; Analysis -> Quantification; } "General workflow for the analysis of this compound in water samples."

Conclusion

This compound's ecotoxicological profile in aquatic environments is primarily driven by its herbicidal mode of action, making aquatic plants and algae the most susceptible non-target organisms. While its toxicity to aquatic invertebrates and fish is generally low, the potential for sublethal effects and the increased toxicity of some formulated products warrant careful consideration in risk assessments. Understanding the environmental fate of this compound, particularly its potential for leaching and its rapid degradation under certain conditions, is crucial for developing effective management strategies to protect aquatic ecosystems. Continued monitoring and research are essential to refine our understanding of the long-term impacts of this compound on the structure and function of aquatic communities.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Coastal Wiki [coastalwiki.org]

- 4. Bentazone [sitem.herts.ac.uk]

- 5. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 6. cdn.who.int [cdn.who.int]

- 7. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isws.illinois.edu [isws.illinois.edu]

- 9. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 10. cdn.who.int [cdn.who.int]

- 11. researchgate.net [researchgate.net]

- 12. The effects of Bentagran on the development and antioxidant parameters of Arthrospira platensis Gomont and Chlorella vulgaris Beyerinck (Beijerinck) | International Journal of Limnology [limnology-journal.org]

- 13. Effects of the herbicide this compound on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mst.dk [mst.dk]

- 16. Effect of this compound on growth and physiological responses of marine diatom: Chaetoceros gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. epa.gov [epa.gov]

- 19. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 20. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. simiecoind.ro [simiecoind.ro]

- 22. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Introduction: The Environmental Fate of a Widely Used Herbicide

An In-Depth Technical Guide to the Abiotic Degradation of Bentazon in Aqueous Solutions: Hydrolysis and Photolysis

This compound (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a selective, post-emergence herbicide employed globally to control broadleaf weeds in a variety of crops, including soybeans, corn, and rice.[1][2] Its mode of action is the inhibition of photosynthetic electron transport.[1] Due to its high water solubility (500-570 mg/L at 20°C) and low soil adsorption coefficient, this compound is prone to leaching into groundwater and running off into surface waters, leading to its frequent detection in aquatic environments.[3][4][5][6] Understanding the mechanisms and kinetics of its degradation in water is therefore paramount for accurate environmental risk assessment and the development of potential remediation strategies.

This guide provides a detailed examination of the two primary abiotic degradation pathways for this compound in aqueous solutions: hydrolysis and photolysis. We will explore the kinetics, influencing factors, degradation products, and standard methodologies for studying these processes, offering field-proven insights for researchers and environmental scientists.

Core Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for designing and interpreting degradation studies. These characteristics govern its behavior in aqueous systems.

| Property | Value | Reference |

| CAS Number | 25057-89-0 | [3][7] |

| Molecular Formula | C₁₀H₁₂N₂O₃S | [7] |

| Molecular Weight | 240.28 g/mol | [3][7] |

| Appearance | Colorless to slightly brown crystalline solid | [3][8] |

| Water Solubility | 500 mg/L at 20°C | [3][4] |

| pKa | 3.3 at 24°C | [4][7] |

| Vapor Pressure | <0.46 mPa at 20°C (Negligible) | [3] |

The low pKa of 3.3 indicates that this compound exists predominantly in its anionic form in most natural waters (pH 6-9), a crucial factor influencing its sorption behavior and bioavailability.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. health.state.mn.us [health.state.mn.us]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Persistence and Movement in the Environment - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [drugfuture.com]

- 8. chembk.com [chembk.com]

Bentazon soil adsorption and desorption mechanisms

An In-depth Technical Guide to the Soil Adsorption and Desorption Mechanisms of Bentazon

For Researchers, Environmental Scientists, and Agricultural Professionals

Abstract

This compound is a selective post-emergence herbicide widely used for the control of broadleaf weeds in various crops. Its environmental fate, efficacy, and potential for groundwater contamination are critically governed by its interactions within the soil matrix. This technical guide provides a comprehensive examination of the core mechanisms underlying the adsorption and desorption of this compound in soil. We will explore the intricate interplay between this compound's chemical properties, soil physicochemical characteristics, and environmental factors that collectively determine its mobility and bioavailability. This document synthesizes current scientific understanding, presents standardized experimental protocols for assessing soil-herbicide interactions, and offers insights for predicting and managing the environmental behavior of this compound.

Introduction: this compound and Its Environmental Significance

This compound (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a weak acid herbicide belonging to the benzothiadiazinone class. Its herbicidal activity stems from the inhibition of photosystem II. As a polar and relatively water-soluble compound, its potential for leaching into groundwater is a significant environmental concern. The processes of adsorption and desorption are the primary determinants of this compound's retention in soil, thereby controlling its concentration in the soil solution, its availability for plant uptake and microbial degradation, and its mobility through the soil profile. A thorough understanding of these mechanisms is therefore paramount for accurate environmental risk assessment and the development of sustainable agricultural practices.

Core Mechanisms of this compound Adsorption in Soil

The retention of this compound in soil is a complex process mediated by a combination of physical and chemical interactions between the herbicide molecule and soil constituents. The extent of adsorption is highly dependent on both the properties of the soil and the chemical nature of this compound, which can exist in both anionic and neutral forms depending on the soil pH.

Influence of Soil Properties

Several soil properties have been identified as key drivers of this compound adsorption:

-

Soil Organic Matter (SOM): SOM is consistently reported as the most influential factor in this compound adsorption. The high surface area and diverse functional groups (e.g., carboxyl, hydroxyl, phenolic) of humic and fulvic acids provide numerous sites for interaction. The primary mechanism is believed to be hydrophobic partitioning , where the non-polar isopropyl group of the this compound molecule partitions into the non-polar regions of the SOM.

-

Clay Minerals: The type and content of clay minerals also play a role, albeit often secondary to SOM. Clay minerals, with their layered structures and charged surfaces, can adsorb this compound through various mechanisms. However, due to the anionic nature of this compound at typical soil pH values, electrostatic repulsion from negatively charged clay surfaces can limit adsorption.

-

Soil pH: As a weak acid with a pKa of 3.45, the speciation of this compound is highly pH-dependent. At pH values above its pKa, this compound exists predominantly in its anionic form, which is more water-soluble and less prone to adsorption due to electrostatic repulsion from negatively charged soil colloids. At pH values below its pKa, the neutral form predominates, favoring adsorption through hydrophobic interactions.

-

Metal Oxides: Iron and aluminum oxides can contribute to this compound adsorption, particularly in soils with low organic matter content. These oxides can possess positively charged surfaces at low pH, facilitating anion exchange interactions with the this compound anion.

Key Adsorption Mechanisms

The following mechanisms are central to understanding this compound's interaction with soil particles:

-

Hydrophobic Interactions: This is a dominant mechanism, especially in soils with high organic matter content. The non-polar portions of the this compound molecule are repelled by the polar water molecules in the soil solution and preferentially associate with the non-polar surfaces of soil organic matter.

-

Ion Exchange (Anion Exchange): While less common due to the net negative charge of most soils, anion exchange can occur on positively charged sites, such as those on metal oxides or the edges of clay minerals, particularly at low pH.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the this compound molecule can act as hydrogen bond acceptors, forming bonds with hydrogen atoms from hydroxyl groups on the surfaces of clay minerals and organic matter.

-

Van der Waals Forces: These are weak, short-range attractive forces that contribute to the overall adsorption of this compound to soil surfaces.

Diagram: Key Factors Influencing this compound Adsorption in Soil

Caption: Interplay of soil properties and chemical mechanisms governing this compound adsorption.

Desorption of this compound and Hysteresis

Desorption is the process by which adsorbed this compound is released back into the soil solution. This process is critical for determining the long-term persistence and bioavailability of the herbicide. Often, the amount of this compound desorbed is less than the amount initially adsorbed under the same conditions, a phenomenon known as hysteresis .

Hysteresis can be attributed to several factors:

-

Irreversible Binding: A fraction of the this compound molecules may become strongly bound to soil components, particularly within the complex matrix of soil organic matter.

-

Entrapment: this compound can become physically trapped within soil micropores, slowing its release back into the bulk solution.

-

Artifacts of Experimental Methods: Procedural issues, such as insufficient equilibration time or microbial degradation during the experiment, can also contribute to apparent hysteresis.

The degree of hysteresis is an important parameter in environmental fate modeling, as it indicates the potential for a portion of the applied herbicide to remain in the soil for extended periods.

Experimental Protocols for Adsorption-Desorption Studies

The batch equilibrium method is the most widely used technique to quantify the adsorption and desorption of this compound in soil. This method allows for the determination of key adsorption coefficients that are essential for environmental modeling.

Batch Equilibrium Adsorption Protocol

Objective: To determine the adsorption coefficient (Kd) and the Freundlich adsorption coefficient (Kf) of this compound for a specific soil.

Materials:

-

Analytical grade this compound

-

Test soil, air-dried and sieved (<2 mm)

-

0.01 M CaCl2 solution (to maintain constant ionic strength and mimic soil solution)

-

Centrifuge tubes (e.g., 50 mL polypropylene)

-

Orbital shaker

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV)

Step-by-Step Methodology:

-

Preparation of this compound Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L) in 0.01 M CaCl2.

-

Soil-Solution Incubation: Place a known mass of soil (e.g., 5 g) into a series of centrifuge tubes. Add a specific volume (e.g., 25 mL) of each this compound solution to the tubes. This creates a 1:5 soil-to-solution ratio. Include control samples with soil and 0.01 M CaCl2 only.

-

Equilibration: Seal the tubes and place them on an orbital shaker. Shake at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours, determined from a preliminary kinetic study).

-

Separation: After shaking, centrifuge the tubes at a sufficient speed (e.g., 3000 rpm for 20 minutes) to separate the soil from the supernatant.

-

Analysis: Carefully collect the supernatant and analyze the concentration of this compound using HPLC.

-

Calculation: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (C0) and the equilibrium concentration (Ce) in the solution: Cs = (C0 - Ce) * (V/m) where V is the volume of the solution (L) and m is the mass of the soil (kg).

Data Analysis and Isotherms

The relationship between the amount of adsorbed this compound (Cs) and the equilibrium concentration in solution (Ce) at a constant temperature is described by an adsorption isotherm .

-

Linear Isotherm: Can be described by the equation: Cs = Kd * Ce. The distribution coefficient (Kd) is a simple measure of partitioning.

-

Freundlich Isotherm: This is one of the most commonly used models for herbicide adsorption in soil and is described by the equation: Cs = Kf * Ce^(1/n).

-

Kf is the Freundlich adsorption coefficient, indicating the adsorption capacity.

-

1/n is the Freundlich exponent, indicating the intensity or nonlinearity of adsorption.

-

To normalize for the effect of soil organic carbon, the organic carbon-water partitioning coefficient (Koc) is often calculated: Koc = (Kd / %OC) * 100.

Diagram: Batch Equilibrium Experimental Workflow

Caption: Standard workflow for a batch equilibrium adsorption experiment.

Quantitative Data Summary

The adsorption of this compound is highly variable depending on soil type. The following table summarizes typical ranges for adsorption coefficients found in the literature.

| Adsorption Coefficient | Typical Range | Influencing Factors |

| Kd (L/kg) | 0.1 - 5.0 | Soil organic matter, clay content, pH |

| Kf ((mg/kg)/(mg/L)^n) | 0.5 - 10.0 | Primarily soil organic matter |

| Koc (L/kg) | 20 - 200 | Indicates low to moderate mobility |

| 1/n (Freundlich exp.) | 0.7 - 1.0 | Indicates near-linear adsorption |

Note: These values are indicative and can vary significantly based on specific soil and environmental conditions.

Conclusion and Future Directions

The adsorption and desorption of this compound in soil are multifaceted processes predominantly controlled by soil organic matter content and soil pH. Hydrophobic partitioning is the primary mechanism of interaction, with contributions from other forces depending on the specific soil environment. The batch equilibrium method provides a robust framework for quantifying these interactions and generating essential parameters for environmental risk assessment models.

Future research should focus on the competitive adsorption between this compound and other co-applied pesticides, the impact of soil amendments on its mobility, and the development of more sophisticated models that can capture the complexity of hysteresis and long-term fate in structured soils. A deeper mechanistic understanding will continue to be vital for ensuring the effective and environmentally responsible use of this important herbicide.

An In-Depth Technical Guide to the Environmental Fate and Behavior of Bentazon Herbicide

Introduction: Understanding Bentazon in the Environment

This compound [3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide] is a selective, post-emergence contact herbicide widely used to control broadleaf weeds and sedges in a variety of crops, including soybeans, corn, rice, and beans.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1][3] While effective in agriculture, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent journey—its fate and behavior. This guide provides a detailed examination of the critical processes that govern the persistence, transformation, and mobility of this compound following its application.

For researchers and environmental scientists, comprehending these pathways is not merely an academic exercise. It is fundamental to assessing ecological risk, predicting potential contamination of water resources, and developing sustainable agricultural practices. This document moves beyond a simple recitation of facts to explore the causal mechanisms behind this compound's environmental interactions, grounded in field-proven insights and supported by authoritative data. We will dissect its degradation through biotic and abiotic pathways, analyze its movement within soil and water compartments, and provide validated experimental frameworks for its study.

Section 1: Physicochemical Properties - The Foundation of Environmental Behavior

The environmental journey of a chemical begins with its intrinsic properties. These parameters dictate its partitioning between soil, water, and air, and its susceptibility to various degradation forces. For this compound, a weak organic acid, its high water solubility and low affinity for soil organic carbon are defining features that suggest a high potential for mobility.

| Property | Value | Implication for Environmental Fate |

| Chemical Formula | C₁₀H₁₂N₂O₃S | - |

| Water Solubility | 500 - 7,100 mg/L at 20°C[4][5][6] | High solubility facilitates movement with water through the soil profile (leaching) and over land (runoff). |

| Soil Sorption Coeff. (Koc) | 3 - 176 mL/g[3][6] | Low sorption indicates a weak binding to soil organic matter, increasing its bioavailability and mobility. |

| pKa | ~3.3 | As a weak acid, its ionic state is pH-dependent. At typical soil pH (>5), it exists predominantly as a mobile anion. |

| Log Kow (Octanol-Water) | 0.77 - 2.6 | Low value indicates a low potential for bioaccumulation in organisms.[7] |

| Vapor Pressure | 4.6 x 10⁻⁶ Pa at 20°C | Low volatility suggests it will not significantly partition into the atmosphere. |

| Half-life (Photolysis) | < 24 hours to 7.5 hours[1][8] | Rapid degradation by sunlight is a key dissipation pathway, especially in surface waters and on plant/soil surfaces. |

Section 2: Degradation Pathways - The Transformation of this compound

The persistence of this compound in the environment is primarily limited by its degradation, a process driven by both biological and chemical forces. Microbial activity in the soil is the dominant force, though abiotic processes like photolysis play a significant role in specific compartments.

Biotic Degradation: The Microbial Engine

In soil, this compound is readily degraded by microorganisms, with reported field half-lives (DT₅₀) ranging from as short as 4.6 days to 65 days, averaging around 12-20 days.[3][6][9][10] This rapid breakdown is a critical factor that mitigates the leaching potential suggested by its physicochemical properties.[10] The rate of degradation is significantly influenced by the history of herbicide application; soils with previous exposure to this compound show 3 to 11-fold faster degradation, indicating microbial adaptation.[9][11]

The primary microbial metabolic pathways involve two key transformations:

-

Hydroxylation: The most prominent pathway is the hydroxylation of the aromatic ring at the 6- or 8-position, forming 6-OH-bentazon and 8-OH-bentazon.[9][11][12] These polar metabolites are typically transient and are rapidly incorporated into soil organic matter as non-extractable, bound residues.[9][13]

-

Ring Cleavage & N-Methylation: A secondary pathway involves the cleavage of the thiadiazine ring to form 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid.[9][11][12] Additionally, N-methylation can occur, producing N-methylthis compound, which has been observed as a more persistent metabolite in some studies.[9][11]

Caption: Primary microbial degradation pathways of this compound in soil.

Abiotic Degradation: The Role of Light and Water

While microbial action is paramount in soil, abiotic processes are significant on surfaces and in aquatic systems.

-

Photolysis: this compound is susceptible to rapid degradation by sunlight.[1][5] In aqueous solutions, its photolytic half-life can be as short as 2.5 hours under simulated sunlight.[11] This process is accelerated in the presence of humic substances, which act as photosensitizers.[11] Photodegradation is a crucial mechanism for this compound dissipation in surface waters and on the surfaces of treated plants and soil.[10]

-

Hydrolysis: this compound is stable to hydrolysis in acidic and neutral conditions (pH 5 and 7).[14] Degradation via hydrolysis is accelerated under alkaline conditions (pH 9) and at higher temperatures, but with half-lives ranging from 46 to 99 days, it is generally considered a minor degradation pathway compared to microbial action and photolysis.[8][15]

Section 3: Mobility and Transport in the Environment

The potential for a pesticide to move from its application site to contaminate non-target areas, particularly groundwater and surface water, is a primary environmental concern. This compound's mobility is a classic example of how competing environmental processes—sorption and degradation—determine its ultimate fate.

Soil Sorption and Mobility

This compound exhibits weak adsorption to soil particles, a characteristic attributed to its high water solubility and anionic nature in most agricultural soils.[9][12] The degree of sorption is critically dependent on two main factors:

-

Soil pH: This is the key factor.[16] As a weak acid, this compound is predominantly in its neutral, less soluble form at a pH below its pKa (~3.3). In this state, it sorbs more readily to soil organic matter. However, in most agricultural soils (pH 5-8), it exists as an anion, which is repelled by negatively charged clay and organic matter surfaces, leading to low sorption and high mobility.[17] Sorption consistently decreases as soil pH increases.[18]

-

Organic Matter and Clay Content: While pH is primary, soils with higher organic matter and finer texture (higher clay content) generally show greater sorption of this compound and its metabolites.[13][17][19]

This weak sorption means that this compound resides primarily in the soil solution, making it available for microbial degradation but also susceptible to transport with moving water.

Leaching to Groundwater

Based on its low Koc value and high water solubility, laboratory models often predict a high potential for this compound to leach into groundwater.[3][10] However, extensive field lysimeter studies have consistently shown that this compound and its primary metabolites do not leach in significant quantities, with annual average concentrations in leachate typically below 0.1 µg/L.[10]

The Causality of Discrepancy: The difference between laboratory predictions and field reality is a crucial insight. It stems from the rapid rate of microbial degradation in the biologically active upper soil layers.[10] In the field, this compound is degraded faster than it can be transported through the soil profile. This underscores the importance of integrating degradation kinetics into mobility assessments for a realistic environmental risk profile. While this compound has been detected in some groundwater monitoring, this is often attributed to point-source contamination or specific vulnerable environments rather than routine agricultural use.[3][10][20]

Caption: Experimental workflow for a soil column leaching study.

Runoff to Surface Water

Due to its application method and high water solubility, this compound can be transported from treated fields to surface water bodies via runoff.[3][5] This is a more direct pathway for aquatic exposure compared to leaching. Once in surface water, its fate is largely governed by rapid photolysis.[1][5]

Section 4: Ecotoxicological Profile and Bioaccumulation

-

Bioaccumulation: With a low octanol-water partition coefficient (Log Kow), this compound has a very low potential to bioaccumulate in the tissues of organisms.[1][5] The predicted bioconcentration factor is low, indicating that it is unlikely to build up in the food chain.[1]

-

Aquatic Organisms: this compound is considered practically nontoxic to fish and slightly toxic to aquatic invertebrates.[1][21] The LC₅₀ (96-hour) for rainbow trout and bluegill sunfish are >100 ppm.[1][21]

-

Mammals: The herbicide has low acute toxicity via oral and dermal routes of exposure.[1][3]

Section 5: Standardized Experimental Protocols

To ensure data integrity and comparability, standardized methodologies are essential. The following protocols are based on established OECD guidelines for pesticide analysis.

Protocol 1: Batch Equilibrium Adsorption/Desorption Study

Objective: To determine the soil adsorption coefficient (Kd) and desorption characteristics of this compound.

Methodology:

-

Soil Preparation: Use air-dried soil, passed through a 2-mm sieve. Characterize the soil for pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a stock solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂. Create a series of dilutions to cover the expected environmental concentration range.

-

Adsorption Phase:

-

Add 5 g of soil (oven-dry equivalent) to a series of centrifuge tubes.

-

Add 25 mL of a this compound solution to each tube. Include control tubes without soil.

-

Shake the tubes on a reciprocating shaker in the dark at a constant temperature (e.g., 25°C) for an equilibration period (e.g., 24 hours), determined from preliminary kinetic experiments.

-

Centrifuge the tubes at high speed (e.g., 3000 x g) to separate the solid and liquid phases.

-

-

Analysis (Adsorption):

-

Take an aliquot of the supernatant from each tube.

-

Quantify the ¹⁴C activity using Liquid Scintillation Counting (LSC).

-

Calculate the amount of this compound adsorbed to the soil by the difference between the initial concentration and the final equilibrium concentration in solution.

-

Calculate the distribution coefficient: Kd = (Cs / Cw) , where Cs is the concentration in soil (mg/kg) and Cw is the concentration in water (mg/L).

-

-

Desorption Phase:

-

After removing the supernatant, add an equal volume of fresh 0.01 M CaCl₂ (pesticide-free) to the soil pellet.

-

Resuspend the soil and shake for the same equilibration period.

-

Centrifuge and analyze the supernatant for ¹⁴C activity to determine the amount desorbed.

-

Repeat for multiple desorption steps to assess hysteresis.

-

Protocol 2: Aerobic Soil Metabolism Study

Objective: To determine the degradation rate (DT₅₀) of this compound in soil and identify major metabolites.

Methodology:

-

Soil Treatment: Use fresh, sieved soil with its natural microbial population. Adjust moisture to 40-60% of maximum water holding capacity.

-

Application: Treat a known mass of soil with ¹⁴C-Bentazon at a rate relevant to its agricultural use. Mix thoroughly to ensure uniform distribution.

-

Incubation:

-

Divide the treated soil into multiple biometer flasks or similar incubation vessels.

-

Incubate in the dark at a constant temperature (e.g., 20°C).

-

Maintain aerobic conditions by ensuring continuous, humidified airflow. Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) to quantify mineralization.

-

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate flasks for analysis.

-

Extraction:

-

Extract the soil samples with an appropriate solvent system (e.g., methanol/water or acetonitrile/water).

-

Perform multiple extractions to ensure high recovery.

-

Combust a subsample of the extracted soil to determine the amount of non-extractable (bound) residue.

-

-

Analysis:

-

Quantify the total ¹⁴C in the extracts using LSC.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its metabolites.[22]

-

Identify metabolites by comparing retention times with analytical standards or by using LC-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Plot the percentage of applied this compound remaining over time. Use appropriate kinetic models (e.g., single first-order) to calculate the degradation half-life (DT₅₀).

Conclusion

The environmental fate of this compound is a compelling case study in the interplay of chemical properties and environmental processes. While its high water solubility and weak soil sorption suggest a significant risk of mobility and potential for groundwater contamination, this is largely counteracted by its rapid and efficient degradation by soil microorganisms.[10] Photolysis further limits its persistence in aquatic environments. The key takeaway for risk assessment is the primacy of biodegradation; it is the single most important factor governing the environmental concentration and persistence of this compound. Understanding the factors that influence this microbial activity—soil history, pH, and organic matter—is therefore critical to accurately predicting its behavior in any given agricultural setting.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. matheo.uliege.be [matheo.uliege.be]

- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. Adsorption of bentazone in the profiles of mineral soils with low organic matter content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Coastal Wiki [coastalwiki.org]

- 6. isws.illinois.edu [isws.illinois.edu]

- 7. researchgate.net [researchgate.net]